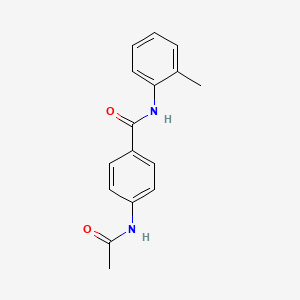

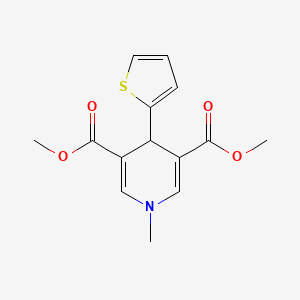

![molecular formula C12H9F3N4O3S B5522990 2,2,2-trifluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B5522990.png)

2,2,2-trifluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide

Vue d'ensemble

Description

2,2,2-Trifluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide is a chemical compound with potential application in various fields due to its unique chemical structure. This compound is of interest due to its trifluoroacetamide group, which can influence its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of related compounds involves complex reactions, such as the cyclo-condensation of β-alkoxyvinyl trifluoromethyl ketones with acetamidine or benzamidine hydrochloride under specific conditions, leading to pyrimidines or tetrahydropyrimidines (Zanatta et al., 1998).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2,2,2-Trifluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide has been analyzed through X-ray crystallography. These analyses reveal intricate details about the molecular geometry, including bond lengths and angles, which are crucial for understanding the chemical reactivity and physical properties of these compounds (Obaleye et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving this compound and its derivatives are significant for synthetic chemistry and potential applications. One study explores the chemoselective arylsulfenylation of 2-aminoimidazol[1,2-a]pyridines, leading to the formation of sulfides under specific conditions (Hamdouchi, 1998).

Physical Properties Analysis

The physical properties, such as solubility, thermal stability, and mechanical strength, are crucial for the practical application of this compound. Research on similar compounds has shown that incorporating fluorinated groups can significantly affect these properties, leading to materials with excellent thermal stability and mechanical properties (Guan et al., 2014).

Applications De Recherche Scientifique

Crystal Structure Analysis

The complex dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)sulfonyl]phenyl}acetamide)copper(II) contains a metabolite of the antibacterial sulfadiazine, showcasing an application in studying antibacterial activity. This complex demonstrated moderate growth inhibition of bacteria in in vitro assays (Obaleye, Caira, & Tella, 2008).

Fluorinating Agent

Perfluoro-[N-(4-pyridyl)acetamide], prepared via direct fluorination, demonstrates the application of such compounds as site-selective electrophilic fluorinating agents under mild conditions. This represents a significant aspect of chemical synthesis and reactions (Banks, Besheesh, & Tsiliopoulos, 1996).

Ionic Liquids and Density Studies

The compound is used in the study of ionic liquids, where its properties are compared with other anions. This research is important for understanding the physical chemistry of ionic liquids, which have a wide range of applications in chemistry and materials science (Gouveia et al., 2017).

Plant Biology and Stress Protection

In plant physiology, the compound mefluidide, a derivative of2,2,2-Trifluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide, has been studied for its potential to protect chilling sensitive plants like cucumber and corn from chilling injury. This highlights its use in agricultural research and potential applications in improving crop resilience to temperature stress (Tseng & Li, 1984).

Molecular Docking and Anti-Amoebic Properties

The compound has been the subject of quantum mechanical calculations and molecular docking studies for its potential as an anti-amoebic agent. This research showcases its potential medicinal applications, particularly in the treatment of Entamoeba histolytica illness (Shukla & Yadava, 2020).

Synthesis and Crystal Structure Characterization

The synthesis and crystal structure characterization of variants of 2,2,2-Trifluoro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide have been studied, providing insights into the molecular and structural properties of these compounds, which is crucial for understanding their potential applications in various fields (Pan, Zhang, Wang, & Xia, 2016).

Antimicrobial Activity

The compound and its derivatives have been studied for their antimicrobial properties, which is significant in the field of pharmaceutical research and drug development. This demonstrates its potential use in combating various microbial infections (Darwish, Atia, & Farag, 2014).

Propriétés

IUPAC Name |

2,2,2-trifluoro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N4O3S/c13-12(14,15)10(20)18-8-2-4-9(5-3-8)23(21,22)19-11-16-6-1-7-17-11/h1-7H,(H,18,20)(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMZWBCSVYAFQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641220 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5522913.png)

![2-{[(5-nitro-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5522917.png)

![2-methyl-5-[2-oxo-2-(3-oxo-4-phenyl-1-piperazinyl)ethyl]-4(3H)-pyrimidinone](/img/structure/B5522919.png)

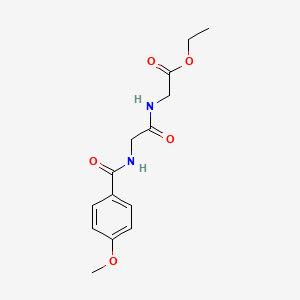

![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5522951.png)

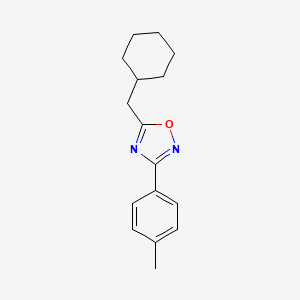

![N-cyclohexyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B5522975.png)

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-3-pyridinylacetamide](/img/structure/B5522979.png)

![(3aR*,6S*)-2-tert-butyl-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5523000.png)

![methyl pentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene-4-carboxylate](/img/structure/B5523007.png)

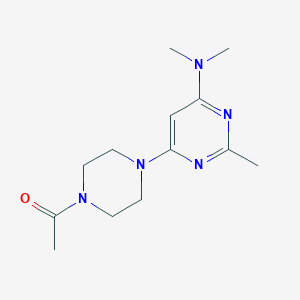

![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5523011.png)